N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 899955-33-0
VCID: VC7570024
InChI: InChI=1S/C21H25N3O4/c1-14-4-6-15(7-5-14)17(24(2)3)13-22-20(25)21(26)23-16-8-9-18-19(12-16)28-11-10-27-18/h4-9,12,17H,10-11,13H2,1-3H3,(H,22,25)(H,23,26)
SMILES: CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C
Molecular Formula: C21H25N3O4
Molecular Weight: 383.448

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide

CAS No.: 899955-33-0

Cat. No.: VC7570024

Molecular Formula: C21H25N3O4

Molecular Weight: 383.448

* For research use only. Not for human or veterinary use.

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide - 899955-33-0

Specification

CAS No. 899955-33-0
Molecular Formula C21H25N3O4
Molecular Weight 383.448
IUPAC Name N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide
Standard InChI InChI=1S/C21H25N3O4/c1-14-4-6-15(7-5-14)17(24(2)3)13-22-20(25)21(26)23-16-8-9-18-19(12-16)28-11-10-27-18/h4-9,12,17H,10-11,13H2,1-3H3,(H,22,25)(H,23,26)
Standard InChI Key BALWYWWOFZFLFJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C

Introduction

Synthesis

The synthesis of compounds containing benzodioxane and oxalamide moieties typically involves:

  • Preparation of the benzodioxane precursor: This may involve cyclization reactions to form the dioxane ring system.

  • Amide bond formation: The oxalamide group is introduced through reactions with oxalyl chloride or related derivatives.

  • Functionalization: The dimethylamino and p-tolyl groups are introduced via alkylation or acylation reactions.

While specific details for this compound are not provided, similar methodologies have been described for related molecules .

Potential Applications

Compounds with similar structural features are often explored for their biological activity:

  • Enzyme Inhibition: Benzodioxane-containing molecules have shown inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are relevant for diabetes (T2DM) and Alzheimer’s disease (AD) therapies .

  • Pharmacological Relevance:

    • Dimethylamino groups enhance solubility and bioavailability in drug design.

    • Oxalamides are known for their hydrogen-bonding capabilities, which can improve binding affinity to biological targets.

Research Context

The compound’s structure suggests it could be part of ongoing research into multi-target drugs or enzyme inhibitors:

  • Similar molecules have been synthesized to target dual pathways in diseases like diabetes and neurodegeneration .

  • Molecular docking studies could reveal its binding affinities to specific enzymes or receptors.

Data Table

Below is a hypothetical data table summarizing key features:

PropertyDescription
Molecular FormulaCxHyNzOa (Exact formula not provided)
Functional GroupsBenzodioxane, oxalamide, dimethylamino, p-tolyl
Potential ApplicationsEnzyme inhibition (α-glucosidase, acetylcholinesterase), drug development
SolubilityModerate; polar groups suggest partial water solubility
Pharmacological FeaturesBioavailability-enhancing groups (dimethylamino), binding-affinity groups

Future Research Directions

To fully understand the potential of this compound:

  • Synthesis Optimization: Detailed synthetic steps need to be outlined for reproducibility.

  • Biological Evaluation: Screening against key enzymes or disease models.

  • Molecular Docking Studies: Computational approaches to predict binding modes and affinities.

This compound represents a promising scaffold for further exploration in medicinal chemistry due to its multifunctional design.

If additional experimental data or computational studies become available, they would provide further insights into its pharmacological potential.

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